molecular formula C13H16N4O2S2 B2862970 (1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone CAS No. 2034345-50-9

(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone

Cat. No. B2862970
CAS RN: 2034345-50-9
M. Wt: 324.42
InChI Key: PRMISJHGCRJBIR-UHFFFAOYSA-N
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Description

(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C13H16N4O2S2 and its molecular weight is 324.42. The purity is usually 95%.
BenchChem offers high-quality (1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Formation and Reactions of Alkoxydiaminosulfonium Salts

Alkoxydiaminosulfonium salts have been synthesized and examined for their reactions with various nucleophiles, acting as ethylating agents. These compounds demonstrate the potential for creating specific organic transformations, which can be crucial in the synthesis of complex organic molecules, including pharmaceuticals and materials science applications (Minato, Okuma, & Kobayashi, 1976).

Application of Directed Metalation in Synthesis

Directed metalation techniques have been used to synthesize functionalized benzo[b]thiophenes, serving as key intermediates for further chemical synthesis. This research highlights the importance of such compounds in constructing complex molecules, with potential applications in drug discovery and development (Pradhan & De, 2005).

Synthesis and Antioxidant Properties of Derivatives

The synthesis and evaluation of antioxidant properties of various derivatives, including those involving phenolic compounds, have been explored. Such studies indicate the potential of these compounds in developing antioxidants that could have applications in food preservation, cosmetics, and pharmacology due to their ability to scavenge free radicals and exhibit potential health benefits (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Encapsulation of Complexes for Catalytic Applications

Research has demonstrated the encapsulation of molybdenum(VI) complexes in zeolites as efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons. Such encapsulated catalysts offer advantages in terms of reusability, stability, and environmental friendliness, with applications in green chemistry and industrial processes (Ghorbanloo & Maleki Alamooti, 2017).

Stereoselective Synthesis Using Cascade Reactions

Stereoselective synthesis techniques have been developed for the preparation of orthogonally protected morpholines, utilizing base-catalyzed cascade reactions. Such methodologies are important for the synthesis of stereodefined molecules, which have significant implications in pharmaceutical synthesis and material science (Marlin, 2017).

properties

IUPAC Name

[1-(2-hydroxy-2-thiophen-2-ylethyl)triazol-4-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S2/c18-11(12-2-1-5-21-12)9-17-8-10(14-15-17)13(19)16-3-6-20-7-4-16/h1-2,5,8,11,18H,3-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMISJHGCRJBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CN(N=N2)CC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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